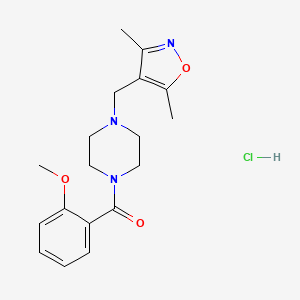
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
BRD4 Inhibition
DDT26 has demonstrated potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) , a key epigenetic regulator. BRD4 inhibitors show promise in cancer therapy, particularly in treating triple-negative breast cancer (TNBC) subtypes . Notably, DDT26 exhibits an impressive inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . Its interaction with BRD4 may impact gene expression and cellular processes.
Antiproliferative Activity
DDT26 displays significant antiproliferative effects in both TNBC cell lines and MCF-7 cells. By interfering with cellular pathways, it hinders cancer cell growth and division . Further investigations are warranted to elucidate the precise mechanisms underlying this activity.
DNA Damage Repair Mechanisms
Interestingly, DDT26’s interaction with BRD4 suggests that it might also affect cellular DNA damage repair mechanisms beyond BRD4 inhibition . Understanding these additional targets could reveal novel therapeutic avenues.
Structural Insights
The synthesis and characterization of DDT26 have been studied using spectroscopy and single crystal X-ray diffraction. Computational methods, such as density functional theory (DFT), have been employed to optimize its molecular structure . These insights aid in understanding its behavior and interactions.
Medicinal Chemistry
DDT26 belongs to a class of isoxazole derivatives, which have been explored for various medicinal applications. Researchers have investigated related compounds for their potential in drug development . DDT26’s unique structure may offer advantages in designing new therapeutic agents.
Epigenetic Modulation
Given its BRD4 inhibitory activity, DDT26 may influence epigenetic modifications. Epigenetic regulation plays a crucial role in gene expression, and targeting BRD4 could impact disease states . Investigating DDT26’s effects on specific genes and pathways is essential.
Mecanismo De Acción
Isoxazole derivatives
The (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride compound contains an isoxazole ring, which is a type of heterocyclic compound. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer activities .
Piperazine derivatives
This compound also contains a piperazine moiety. Piperazine derivatives are known for their broad spectrum of biological activities. They have been used in the development of various drugs with antipsychotic, antiviral, and antimicrobial properties .
Propiedades
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-13-16(14(2)24-19-13)12-20-8-10-21(11-9-20)18(22)15-6-4-5-7-17(15)23-3;/h4-7H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDTARPPZIZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)
![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)
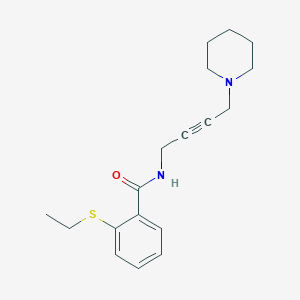
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2702869.png)

![2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2702871.png)
![(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2702873.png)
![5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2702874.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2702876.png)
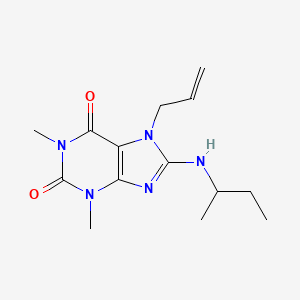
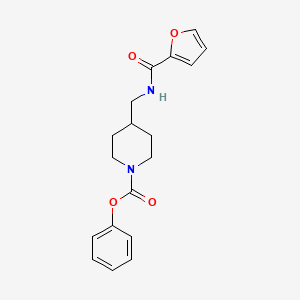
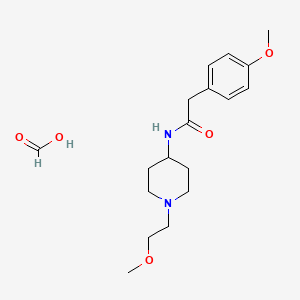

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)